molecular formula C14H16N2O3S B2554396 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide CAS No. 2034404-65-2

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2554396
CAS No.: 2034404-65-2
M. Wt: 292.35
InChI Key: HZFXJNJGEMLBHD-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) to convert carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Br2, HNO3

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is unique due to its combination of a cyclopropyl group, a thiophene ring, and an isoxazole ring

Properties

IUPAC Name

5-cyclopropyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-12(10-4-6-20-8-10)3-5-15-14(18)11-7-13(19-16-11)9-1-2-9/h4,6-9,12,17H,1-3,5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFXJNJGEMLBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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